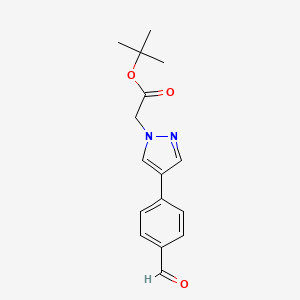
tert-Butyl 2-(4-(4-formylphenyl)-1H-pyrazol-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(4-(4-formylphenyl)-1H-pyrazol-1-yl)acetate is an organic compound that features a tert-butyl ester group, a pyrazole ring, and a formyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(4-(4-formylphenyl)-1H-pyrazol-1-yl)acetate typically involves multi-step organic reactionsThe final step involves esterification to introduce the tert-butyl ester group .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques, which offer advantages in terms of efficiency, scalability, and sustainability. Flow microreactor systems can be employed to streamline the synthesis process, allowing for precise control over reaction conditions and improved yields .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(4-(4-formylphenyl)-1H-pyrazol-1-yl)acetate can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrazole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl 2-(4-(4-formylphenyl)-1H-pyrazol-1-yl)acetate has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(4-(4-formylphenyl)-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl group and pyrazole ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of specific receptors, depending on the context of its application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and formyl-substituted phenyl compounds, such as:
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
- tert-Butyl carbazate
Uniqueness
tert-Butyl 2-(4-(4-formylphenyl)-1H-pyrazol-1-yl)acetate is unique due to its combination of a tert-butyl ester group, a formyl-substituted phenyl group, and a pyrazole ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
tert-butyl 2-[4-(4-formylphenyl)pyrazol-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-16(2,3)21-15(20)10-18-9-14(8-17-18)13-6-4-12(11-19)5-7-13/h4-9,11H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDELEZDCSGSRJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=C(C=N1)C2=CC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

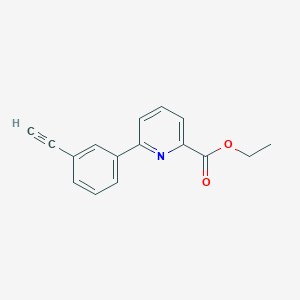
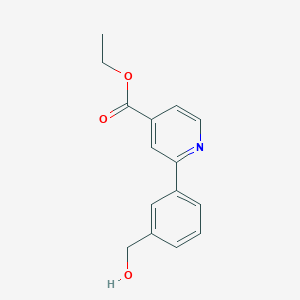
![(3'-(Methoxymethyl)-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B8154192.png)
![3'-(Methoxymethyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B8154194.png)
![(3'-(Methoxymethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B8154204.png)
![(3'-(Methoxymethyl)-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B8154208.png)
![3'-(Methoxymethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B8154215.png)
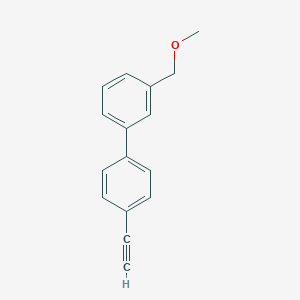
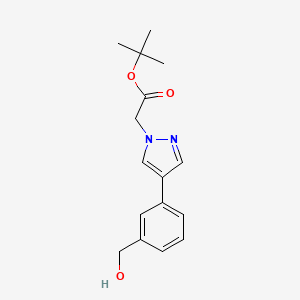
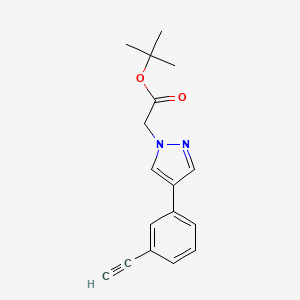
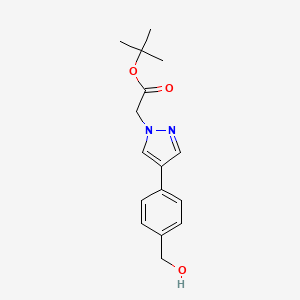
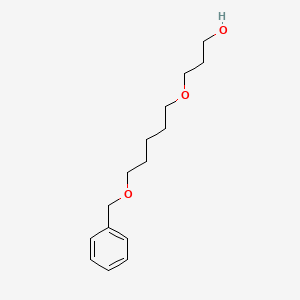
![Tert-butyl 2-[3-(4-hydroxybutoxy)propoxy]acetate](/img/structure/B8154279.png)
